2-(2-hydroxyphenyl)acetaldehyde
Overview
Description
2-(2-hydroxyphenyl)acetaldehyde is an organic compound with the molecular formula C8H8O2. It is a derivative of phenylacetaldehyde, where a hydroxyl group is attached to the phenyl ring. This compound is known for its role in various biochemical processes and its presence in natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-hydroxyphenyl)acetaldehyde can be synthesized through several methods:
Oxidation of 2-Hydroxyphenylethanol: This method involves the oxidation of 2-hydroxyphenylethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).
Darzens Reaction: This involves the reaction between benzaldehyde and chloroacetate esters in the presence of a base to form 2-hydroxyphenylacetaldehyde.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyphenyl)acetaldehyde undergoes several types of chemical reactions:
Oxidation: It can be oxidized to 2-hydroxyphenylacetic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to 2-hydroxyphenylethanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products
Oxidation: 2-Hydroxyphenylacetic acid
Reduction: 2-Hydroxyphenylethanol
Scientific Research Applications
2-(2-hydroxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its role in metabolic pathways and its presence in natural products.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug synthesis.
Industry: It is used in the production of fragrances and flavors due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyphenyl)acetaldehyde involves its interaction with various molecular targets and pathways:
Enzymatic Reactions: It can be converted to other compounds through enzymatic reactions, such as oxidation and reduction.
Metabolic Pathways: It is involved in metabolic pathways where it can be synthesized from or converted to other phenolic compounds.
Biological Activity: Its biological activity is attributed to its ability to interact with cellular components and influence biochemical processes.
Comparison with Similar Compounds
2-(2-hydroxyphenyl)acetaldehyde can be compared with other similar compounds:
Phenylacetaldehyde: Lacks the hydroxyl group, making it less reactive in certain biochemical processes.
4-Hydroxyphenylacetaldehyde: Has the hydroxyl group in a different position, leading to different reactivity and biological activity.
2-Hydroxybenzaldehyde: Similar structure but lacks the ethyl group, affecting its chemical properties and applications.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable in both laboratory and industrial settings.
Properties
IUPAC Name |
2-(2-hydroxyphenyl)acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-6-5-7-3-1-2-4-8(7)10/h1-4,6,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBOLEJBSGUBPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50225509 | |
Record name | 2-Hydroxyphenylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50225509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7451-95-8 | |
Record name | 2-Hydroxybenzeneacetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7451-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyphenylacetaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007451958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyphenylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50225509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-HYDROXYPHENYL)ETHANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46L3533LRL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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